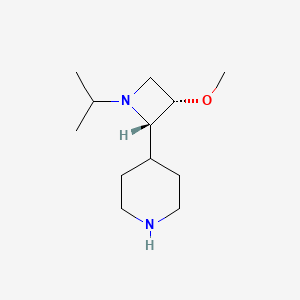

4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine

Description

4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine is a bicyclic amine featuring a piperidine ring fused to an azetidine (four-membered ring) moiety. Its stereochemistry is defined by the (2S,3S) configuration, with substituents including an isopropyl group at position 1 of the azetidine and a methoxy group at position 2. This unique structure confers distinct conformational and electronic properties, making it a candidate for exploration in medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C12H24N2O |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

4-[(2S,3S)-3-methoxy-1-propan-2-ylazetidin-2-yl]piperidine |

InChI |

InChI=1S/C12H24N2O/c1-9(2)14-8-11(15-3)12(14)10-4-6-13-7-5-10/h9-13H,4-8H2,1-3H3/t11-,12-/m0/s1 |

InChI Key |

WLEJSTDJPLZDDI-RYUDHWBXSA-N |

Isomeric SMILES |

CC(C)N1C[C@@H]([C@@H]1C2CCNCC2)OC |

Canonical SMILES |

CC(C)N1CC(C1C2CCNCC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve hydrogenation or cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine in the piperidine ring can undergo alkylation or acylation under standard conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides, a common strategy for modifying biological activity .

Example Reaction Conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-piperidine derivative |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl-piperidine derivative |

Ring-Opening Reactions of the Azetidine Moiety

The strained four-membered azetidine ring is susceptible to nucleophilic ring-opening. For instance:

-

Acid-Catalyzed Hydrolysis : Exposure to HCl in aqueous ethanol cleaves the azetidine ring, yielding a diamine intermediate.

-

Nucleophilic Attack : Sodium azide (NaN₃) in polar aprotic solvents (e.g., DMSO) generates azide-functionalized products.

Steric and Stereochemical Effects :

The (2S,3S) configuration and isopropyl group influence reaction regioselectivity. Bulky substituents may direct nucleophiles to the less hindered position.

3.1. Reductive Amination

The piperidine nitrogen can participate in reductive amination with aldehydes/ketones. For example, using NaBH₃CN or H₂/Pd-C:

-

Substrate Compatibility : Works with aromatic aldehydes (e.g., benzaldehyde) to form secondary amines .

3.2. Aza-Michael Additions

Organocatalytic intramolecular aza-Michael reactions (IMAMR) enable stereoselective functionalization. A quinoline organocatalyst with trifluoroacetic acid promotes enantioselective C–N bond formation .

Key Catalytic Systems:

| Catalyst System | Substrate Scope | Selectivity (ee) |

|---|---|---|

| Quinoline/TFA | 2,5-Disubstituted piperidines | Up to 92% ee |

| NHC-Cu(I)/ZrCl₄ | Homoallylic amines | trans-Diastereomer |

Stereochemical Considerations

The (2S,3S) configuration governs reactivity in asymmetric syntheses:

-

Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams ensures retention of stereochemistry during functionalization.

-

Dynamic Kinetic Resolution : Metal catalysts (e.g., Ru) enable racemization-free transformations under hydrogenation conditions .

Reaction Conditions and Optimization

Critical parameters include:

Scientific Research Applications

4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used to study the effects of azetidine and piperidine rings on biological systems.

Medicine: It has potential as a lead compound in drug discovery, particularly for its effects on the central nervous system.

Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The azetidine ring may also play a role in the compound’s biological effects, although its exact mechanism is still under investigation .

Comparison with Similar Compounds

Structural and Stereochemical Features

The compound’s azetidine-piperidine fusion distinguishes it from most piperidine-based analogs. Key comparisons include:

Key Observations :

- Ring Conformation: LY255582’s piperidine adopts a chair conformation with equatorial 3-hydroxyphenyl orientation, critical for opioid antagonism .

- Stereochemical Impact : The (2S,3S) configuration in the target compound mirrors the (2S,3S) stereochemistry in benzyl carbamate derivatives (), where stereochemistry influences metabolic stability and target engagement .

- Substituent Effects : The methoxy group in the azetidine may enhance solubility via hydrogen bonding, contrasting with LY255582’s hydrophobic 3-hydroxyphenyl group or Vicriviroc’s lipophilic trifluoromethylphenyl moiety .

Pharmacological and Physicochemical Properties

Opioid Receptor Modulation vs. Antiviral Activity

- LY255582 : Demonstrates potent opioid antagonism (IC₅₀ < 10 nM) linked to its 3R,4R configuration and equatorial phenyl orientation .

- Vicriviroc : A CCR5 antagonist with antiviral activity (IC₅₀ ~1 nM) due to bulky trifluoromethylphenyl and pyrimidinyl groups enhancing receptor binding .

- Target Compound : Lacks aromatic groups critical for opioid or antiviral activity but may exhibit unique receptor interactions due to azetidine’s strain and methoxy polarity.

Solubility and Metabolic Stability

Biological Activity

The compound 4-((2S,3S)-1-Isopropyl-3-methoxyazetidin-2-yl)piperidine , identified by its CAS number 1706460-68-5 , is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 208.30 g/mol

- IUPAC Name : 4-[(2S,3S)-3-methoxy-1-(propan-2-yl)azetidin-2-yl]piperidine

Research indicates that compounds similar to this compound may act as inhibitors of specific protein kinases and heat shock protein 90 (HSP90). HSP90 is crucial for the stability and function of many oncogenic client proteins involved in cancer progression. The inhibition of HSP90 leads to the degradation of these proteins via the ubiquitin-proteasome pathway, which can result in anti-tumor effects .

Anticancer Properties

Several studies have highlighted the potential anticancer properties of this compound. For instance, it has been suggested that derivatives with similar structures exhibit significant activity against various cancer cell lines by modulating HSP90 activity and affecting cellular signaling pathways related to tumor growth .

Case Study: CCR2 Antagonists

A systematic optimization study focused on CCR2 antagonists identified compounds with a low projected human dose and high therapeutic index (TI). While not directly related to this compound, it demonstrates the relevance of structural modifications in achieving desired biological effects .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.